molecular formula C8H8F2N2O2 B7785406 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

Cat. No.: B7785406
M. Wt: 202.16 g/mol
InChI Key: XVKXEXAPHSSWTI-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the fluorination of pyrazole derivatives. One common method involves the use of Selectfluor™ in acetonitrile under microwave conditions at 90°C for 15 minutes . This process results in the formation of 4,4-difluoro-1H-pyrazoles, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using electrophilic fluorinating agents. The optimization of these processes is crucial to ensure high yields and purity of the final product. Companies like Syngenta, Bayer Crop Science, and BASF have developed efficient methods for the large-scale synthesis of similar fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4,4-difluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-12-3-2-5(11-12)6(13)4-7(14)8(9)10/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKXEXAPHSSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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